Product packaging for Mastoparan B(Cat. No.:)

Mastoparan B

Cat. No.: B8472401
M. Wt: 1612.1 g/mol
InChI Key: NSFBOCKFBVQQKB-CQWNSWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Biological Source in Hymenopteran Venoms

Mastoparan (B549812) B is primarily isolated from the venom of the black-bellied hornet, Vespa basalis, a species of Hymenoptera commonly found in Taiwan. nih.govbiocompare.comresearchgate.net Wasps, belonging to the order Hymenoptera, utilize their venom for both defense and predation. mdpi.com The venom is a complex mixture of various bioactive molecules, including proteins, enzymes, and peptides like Mastoparan B. mdpi.com While social wasps often use their venom to protect their colonies, solitary wasps typically use it to paralyze prey. mdpi.comnih.gov this compound is considered a major active component of the Vespa basalis venom. biocompare.com

Classification within the Mastoparan Peptide Family

This compound belongs to the mastoparan family of peptides, which are small, amphipathic, and α-helical peptides. mdpi.comnih.govwikipedia.org These peptides are characterized by their 14-amino-acid length, an amidated C-terminus, and a high content of hydrophobic and basic amino acids. nih.gov This structure is crucial for their biological activity, which often involves interaction with cell membranes. nih.gov

The amino acid sequence of this compound is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2. nih.govportlandpress.comnih.gov While it shares the common structural features of vespid mastoparans, it is distinguished by a less hydrophobic sequence at specific positions. portlandpress.comnih.gov The mastoparan family itself is diverse, with numerous peptides identified from various wasp species. mdpi.com These peptides can be further categorized into subfamilies based on their amino acid sequence homology. mdpi.com

Historical Context of this compound Discovery and Early Research

This compound was first purified and characterized from the venom of the hornet Vespa basalis in the early 1990s. portlandpress.comnih.govnih.gov Initial studies focused on elucidating its primary structure and fundamental biological activities. portlandpress.comnih.gov Researchers determined its amino acid sequence and measured its molecular mass to be approximately 1611 Da. portlandpress.comnih.govnih.gov

Detailed Research Findings

PropertyFinding
Amino Acid Sequence Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2 nih.govportlandpress.comnih.gov
Molecular Mass 1611 Da portlandpress.comnih.govnih.gov
Biological Activity Induces histamine (B1213489) release from mast cells portlandpress.comnih.gov
Biological Activity Causes edema portlandpress.comnih.gov
Biological Activity Potent hemolytic activity nih.govportlandpress.comnih.gov
Biological Activity Potent antibacterial activity against Gram-positive and Gram-negative bacteria nih.govcapes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H138N20O16 B8472401 Mastoparan B

Properties

Molecular Formula

C78H138N20O16

Molecular Weight

1612.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

NSFBOCKFBVQQKB-CQWNSWRRSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Mastoparan B

Primary Sequence Features and Post-Translational Modifications

Mastoparan (B549812) B is a 14-amino acid peptide with the primary sequence Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu. scienceopen.comresearchgate.net A key feature of its structure is the post-translational modification at its C-terminus. Like most known mastoparans, Mastoparan B possesses an amidated C-terminus, a feature critical to its structural stability and function. nih.govnih.gov This amidation results from the enzymatic conversion of a C-terminal glycine (B1666218) residue in the precursor peptide. nih.gov

PropertyValue
Primary SequenceLKLKSIVSWAKKVL-NH₂
Molecular FormulaC₇₈H₁₃₈N₂₀O₁₆
Molecular Weight1611.07 g/mol
Net Charge (at pH 7)+4
Hydrophobicity ()0.461
Hydrophobic Moment (<µH>)0.404

The amidation of the C-terminal leucine (B10760876) residue is a crucial post-translational modification that profoundly influences the biological activity of this compound. nih.gov This modification neutralizes the negative charge of what would otherwise be a carboxylate group (-COOH), thereby preventing unfavorable electrostatic interactions with the negative end of the α-helix dipole. mdpi.com This stabilization promotes a higher content of α-helical conformation, which is essential for its function. nih.govnih.gov Studies on various mastoparan peptides have demonstrated that the amidated form allows for a deeper and more stable interaction with the phospholipid components of cell membranes. nih.gov This enhanced interaction is directly correlated with the peptide's lytic and other biological activities, as the non-amidated (acidic) form shows significantly reduced efficacy. mdpi.comnih.gov

Secondary and Tertiary Structure Elucidation

In aqueous solutions, this compound and other mastoparans typically exist in a disordered or random-coil conformation. mcmaster.ca However, they undergo a significant conformational change upon encountering a more hydrophobic, membrane-like environment. The elucidation of its structure in such environments has been primarily achieved through techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. mcmaster.caucsd.edu

In the presence of membrane-mimetic media, such as organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), this compound folds into a well-defined α-helical secondary structure. mcmaster.caucsd.edu NMR studies have confirmed that this helical conformation spans a significant portion of the peptide's backbone. ucsd.edu This environment-dependent folding is a hallmark of many membrane-active peptides and is fundamental to their mechanism of action. nih.gov The stability of this α-helix is a key determinant of the peptide's ability to perturb and permeabilize cell membranes.

Mastoparan AnalogEnvironmentα-Helical Content (%)
Mastoparan-LAqueous Buffer~21%
SDS Micelles~74%
Mastoparan-CAqueous Buffer (NH₄AC)7%
50% TFE33%
nih.govijbs.com

The α-helical structure of this compound is distinctly amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (in this case, cationic) amino acid residues. ucsd.eduijbs.com When visualized as a helical wheel, the hydrophobic residues (Leucine, Isoleucine, Valine, Tryptophan, Alanine) are positioned on one face of the helix, while the positively charged Lysine (B10760008) residues and polar Serine residues are located on the opposite face. This amphipathic arrangement is critical for its structural organization and interaction with lipid bilayers. ijbs.com The hydrophobic face facilitates the insertion of the peptide into the nonpolar core of the cell membrane, while the cationic face interacts with the negatively charged head groups of membrane phospholipids (B1166683). This dual interaction is the primary driver for its membrane-disruptive activities.

Computational Modeling and Simulation of this compound Conformation

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools for investigating the conformational dynamics and membrane interactions of peptides like this compound at an atomic level of detail. These simulations can model the behavior of the peptide in various environments over time, offering insights that complement experimental data.

Molecular dynamics simulations are employed to study the conformational landscape of this compound as it interacts with membrane mimetic systems, such as lipid bilayers or detergent micelles. While extensive MD studies specifically on this compound are less common than for its analog Mastoparan X, the principles and findings are highly transferable due to their structural similarity. nih.govnih.gov

These simulations reveal several key aspects of this compound's behavior:

Conformational Transition : Simulations can model the spontaneous transition of the peptide from a random coil in an aqueous solution to a stable α-helix upon association with the membrane interface. acs.org

Peptide Orientation : The orientation of the peptide within the membrane can be precisely determined. Studies on similar mastoparans show that in zwitterionic membranes (like those composed of Dodecylphosphocholine), the peptide tends to lie on the surface, parallel to the membrane plane. In contrast, in anionic membranes (mimicked by SDS or bilayers containing negatively charged lipids), a deeper insertion or even a transmembrane orientation is more likely. nih.gov This is consistent with a "carpet" model in the former and a pore-forming model in the latter.

Interaction Energetics : MD simulations allow for the calculation of the interaction energy between the peptide and the membrane. The initial binding is typically driven by strong electrostatic interactions between the positively charged lysine residues of this compound and the negatively charged phosphate (B84403) groups of the lipids. This is followed by the insertion of the hydrophobic face into the lipid core, driven by the hydrophobic effect. researchgate.net

Membrane Disruption : Simulations can visualize how the insertion of this compound disrupts the local lipid packing, leading to membrane thinning, increased water penetration, and ultimately, the formation of pores or other defects that compromise membrane integrity. mdpi.com

These computational studies provide a dynamic, atom-level picture of the molecular events that underpin the biological activity of this compound, detailing its journey from a disordered peptide in solution to a structured, membrane-disrupting agent.

In Silico Structure Prediction and Validation

The prediction and validation of this compound's three-dimensional structure through computational, or in silico, methods are crucial for understanding its molecular architecture and mechanism of action. These techniques provide detailed structural insights that complement experimental data, allowing for a comprehensive analysis of the peptide's conformational dynamics.

In silico studies characterize this compound and its analogs as linear, cationic peptides that are rich in hydrophobic and basic amino acids and lack disulfide bonds. researchgate.netnih.gov Computational approaches, such as the electrostatically driven Monte Carlo method, have been employed to explore the conformational space of mastoparan peptides. nih.gov These simulations consistently predict that the peptides adopt α-helical conformations. nih.gov The majority of mastoparans, including this compound, are composed of 14 amino acids, most of which are hydrophobic residues like leucine, isoleucine, and alanine (B10760859). nih.govijbs.com They also tend to be polycationic due to the presence of multiple lysine residues. nih.govijbs.com

The predicted tertiary structure of this compound is predominantly an amphipathic α-helix. nih.govresearchgate.net This structural arrangement is critical for its biological activity, featuring distinct hydrophobic and hydrophilic faces that facilitate interaction with cell membranes. researchgate.netpnas.org This amphipathic nature is often visualized using in silico tools that generate helical wheel projections. researchgate.netmdpi.com It is important to note that this α-helical conformation is environmentally dependent; computational and experimental data show that while this compound adopts a helical structure in membrane-mimicking environments, it typically exists in an unordered, random-coil state in aqueous solutions. nih.govmdpi.com

The validation of these computationally predicted structures is a critical step to ensure their accuracy and reliability. This is achieved by comparing the in silico models with experimental data and by assessing their stereochemical quality.

Comparison with Experimental Data:

Circular Dichroism (CD) Spectroscopy: CD spectra are used experimentally to determine the secondary structure content of peptides. For this compound and its analogs, CD analysis confirms a high α-helical content when in the presence of membrane-mimicking solvents like 40% 2,2,2-trifluoroethanol (TFE), which aligns with the in silico predictions. researchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the tertiary structures of this compound and its analogs in TFE-containing solutions, providing experimental models for direct comparison with computationally derived structures. nih.govresearchgate.net

Stereochemical Quality Assessment:

PROCHECK: The stereochemical quality of the predicted protein structures is often evaluated using software like PROCHECK. mdpi.com This tool analyzes factors such as bond lengths, bond angles, and planarity.

Ramachandran Plot Analysis: A key component of this validation is the Ramachandran plot, which visualizes the energetically allowed regions for the backbone dihedral angles (phi, ψ) of the amino acid residues. mdpi.comwikipedia.org For a predicted model to be considered high quality, it is expected that over 90% of its amino acid residues will fall within the most favored and additionally allowed regions of the Ramachandran plot. mdpi.com

The table below summarizes some of the computational tools and methods used in the prediction and validation of this compound's structure.

Tool/MethodPurposeReference
Molecular Modeling / SimulationTo predict the three-dimensional tertiary structure of the peptide. nih.gov
Monte Carlo MethodTo explore the possible conformational states of the peptide. nih.gov
Helical Wheel ProjectionTo visualize the amphipathic nature of the α-helical structure. researchgate.netmdpi.commdpi.com
PROCHECKTo assess the overall stereochemical quality of the predicted model. mdpi.com
Ramachandran PlotTo validate the backbone dihedral angles of the amino acid residues. mdpi.com
Molecular Dynamics (MD) SimulationTo study the time-dependent conformational dynamics and interactions. nih.gov

The following table provides a hypothetical breakdown of Ramachandran plot results for a high-quality predicted model of this compound, based on standard validation criteria. mdpi.com

Ramachandran Plot RegionsPercentage of Residues
Most Favoured Regions> 90%
Additionally Allowed Regions< 10%
Generously Allowed Regions< 2%
Disallowed Regions~ 0%

Mechanisms of Biological Action of Mastoparan B at the Molecular and Cellular Level

Interactions with Biological Membranes

The initial interaction of Mastoparan (B549812) B with the cell surface is a critical determinant of its biological effects. This interaction is largely governed by the peptide's amphipathic nature, possessing both hydrophobic and positively charged residues, which facilitates its association with the lipid bilayer of cell membranes. wikipedia.org

Electrostatic Adsorption and Membrane Permeabilization

The positively charged lysine (B10760008) residues in Mastoparan B are crucial for its initial binding to the negatively charged components of cell membranes, such as anionic phospholipids (B1166683). tandfonline.com This electrostatic attraction is a primary driver for the peptide's accumulation at the membrane surface. tandfonline.com Following adsorption, this compound can induce membrane permeabilization, leading to the leakage of intracellular contents. researchgate.netresearchgate.net Studies have shown that this compound can cause the release of cellular components, indicating a disruption of the membrane's barrier function. researchgate.net The degree of permeabilization is often concentration-dependent. nih.gov

Pore Formation Hypotheses and Mechanisms

Several models have been proposed to explain how this compound and similar antimicrobial peptides disrupt membrane integrity, including the "barrel-stave," "carpet," and "toroidal-pore" mechanisms. wikipedia.org

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a transmembrane channel, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore. wikipedia.org

Carpet Model: This model suggests that the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid packing and leads to membrane destabilization and permeabilization without the formation of discrete pores. wikipedia.orgacs.org

Toroidal Pore (Wormhole) Model: This mechanism involves the peptides inserting into the membrane and inducing the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. wikipedia.orgetsu.edu

The specific mechanism employed by this compound can be influenced by factors such as peptide concentration and the lipid composition of the target membrane. uliege.be Evidence suggests that this compound can form ion channels in planar lipid bilayers, exhibiting multiple conductance levels, which supports a pore-forming mechanism. royalsocietypublishing.org Some studies also point towards a "graded" leakage mechanism, where the peptide induces transient defects in the bilayer. acs.org

Activation of G-Protein Signaling Pathways

Beyond its direct effects on membranes, this compound is a potent activator of heterotrimeric G-proteins, key components of intracellular signaling cascades. unc.edunih.gov

Mimicry of G-Protein Coupled Receptor (GPCR) Activity

This compound can directly activate G-proteins in a manner that mimics the action of an agonist-bound G-protein coupled receptor (GPCR). nih.govcore.ac.uk It is thought to achieve this by adopting a structure similar to the intracellular loops of GPCRs, which are responsible for G-protein activation. nih.gov By binding directly to the Gα subunit, this compound induces a conformational change that facilitates the release of GDP. nih.govcambridge.org This allows GTP to bind, leading to the dissociation of the Gα subunit from the Gβγ dimer and the subsequent activation of downstream effector proteins. plos.org This receptor-mimetic activity allows this compound to bypass the need for a ligand-activated GPCR to initiate G-protein signaling. pnas.org

Modulation of Guanine (B1146940) Nucleotide Exchange and GTPase Activity

This compound accelerates the rate of guanine nucleotide exchange (GDP for GTP) on the Gα subunit, a critical step in G-protein activation. nih.govnih.gov This stimulation of nucleotide exchange is a key aspect of its ability to activate G-proteins. nih.gov Furthermore, this compound has been shown to increase the intrinsic GTPase activity of G-proteins. nih.govportlandpress.compnas.org The hydrolysis of GTP to GDP by the Gα subunit is the "off" switch for G-protein signaling, returning the G-protein to its inactive, heterotrimeric state. By modulating both the "on" (nucleotide exchange) and "off" (GTPase activity) steps of the G-protein cycle, this compound can profoundly influence the duration and intensity of cellular signaling events. portlandpress.compnas.org The activation of G-proteins by this compound has been linked to various downstream effects, including the stimulation of phospholipase C and the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govaai.orgresearchgate.net

Downstream Intracellular Signaling Cascades: Calcium Mobilization and Phospholipase Activation

This compound is a potent modulator of intracellular signaling, primarily through its ability to trigger calcium mobilization and activate phospholipases. The peptide can induce a rapid increase in cytosolic free calcium ([Ca2+]cyt) through multiple mechanisms. In many cell types, this compound is known to activate heterotrimeric G proteins. biorxiv.org This activation can lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. biorxiv.org

Beyond G-protein-mediated pathways, this compound can also induce calcium influx from the extracellular environment, a process that does not appear to involve L-type voltage-dependent calcium channels. researchgate.net In some cellular contexts, such as the insulin-secreting RINm5F beta-cell line, the elevation of cytosolic calcium by this compound has been observed, although its direct role in stimulating exocytosis in these cells has been questioned, suggesting a more direct action on the exocytotic machinery. researchgate.net

This compound is also a well-documented activator of various phospholipases, including phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD). researchgate.net The activation of PLA2 by this compound leads to the release of arachidonic acid from membrane phospholipids. springernature.com In 1321N1 human astrocytoma cells, this compound at concentrations of 3-30 µM was shown to cause a time- and concentration-dependent accumulation of diacylglycerol and phosphatidic acid, indicative of PLD activation. researchgate.net This activation of PLD by this compound can occur independently of G-protein activation in certain cell types. researchgate.net In plant cells, this compound has also been shown to activate PLD, leading to downstream signaling events. nih.gov

Table 1: Effects of this compound on Intracellular Signaling

Cellular Process Key Effect of this compound Affected Cell Types/Organisms References
Calcium Mobilization G-protein-mediated IP3 production and Ca2+ release from internal stores. General animal cells biorxiv.org
Increased Ca2+ influx from extracellular medium. RINm5F beta-cells researchgate.net
Phospholipase Activation Stimulation of Phospholipase A2 (PLA2), leading to arachidonic acid release. Rat peritoneal mast cells, human fibroblasts springernature.com
Activation of Phospholipase D (PLD), leading to phosphatidic acid accumulation. 1321N1 human astrocytoma cells, RBL-2H3, RBL-1, HL-60, P388, endothelial cells researchgate.net
Activation of Phospholipase C (PLC) and Phospholipase D (PLD). Plant cells (Medicago truncatula) nih.gov

Interaction with Cellular Organelles

This compound's cytotoxic effects, particularly against cancer cells, are significantly mediated by its direct interactions with cellular organelles, most notably the mitochondria.

Mitochondrial Membrane Potential Disruption

A key event in this compound-induced cell death is the disruption of the mitochondrial membrane potential (ΔΨm). The peptide can directly interact with mitochondrial membranes, leading to their permeabilization. acs.org This interaction is thought to be a primary cause for inducing apoptosis in melanoma cells. acs.org Mastoparan facilitates the opening of the mitochondrial permeability transition pore (MPTP), a large, non-specific channel in the inner mitochondrial membrane. springernature.comresearchgate.net The opening of the MPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and causing a collapse of the ΔΨm. researchgate.net

The mechanism of MPTP induction by Mastoparan appears to be bimodal. At submicromolar concentrations, its action is dependent on the presence of Ca2+ and phosphate (B84403) and can be inhibited by cyclosporin (B1163) A. researchgate.net However, at concentrations above 1 µM, Mastoparan can induce pore opening in a Ca2+-independent and cyclosporin A-insensitive manner, likely through a more direct perturbation of the lipid bilayer of the inner mitochondrial membrane. researchgate.net

Induction of Mitochondrial-Mediated Apoptotic Pathways

The disruption of mitochondrial integrity by this compound is a critical trigger for the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential and the opening of the MPTP lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. researchgate.net These factors include cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome, a protein complex that activates caspase-9.

Activated caspase-9 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. The activation of these executioner caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. researchgate.net Studies in B16F10-Nex2 melanoma cells have shown that this compound treatment leads to the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, DNA fragmentation, and the activation of caspases-9 and -3. Furthermore, this compound can modulate the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net

Inhibition of Bacterial Efflux Pumps

In addition to its effects on eukaryotic cells, this compound has demonstrated significant antibacterial activity, partly through its ability to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.

Conformational Modulation of Resistance-Nodulation-Cell Division (RND) Efflux Systems

This compound can directly interact with and inhibit the function of Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as the AdeB transporter in Acinetobacter baumannii. researchgate.net In-silico studies have shown that this compound binds to specific amino acid residues within the helix-5 of the AdeB protein. biorxiv.org This binding induces a significant conformational change in the protein, with dihedral angles of the involved amino acids shifting by 9.0–9.6 Å. researchgate.net This structural alteration is believed to block the activity of the AdeB transporter, thereby preventing the efflux of antibiotics from the bacterial cell. researchgate.net

Table 2: Conformational Changes in AdeB Efflux Pump Induced by this compound

Parameter Observation Significance References
Binding Site Binds to amino acid residues in Helix-5 of the AdeB protein. Direct interaction leading to functional inhibition. biorxiv.org
Conformational Shift Causes a shift in the dihedral angles of involved amino acids by 9.0–9.6 Å. Alters the three-dimensional structure of the pump, blocking its activity. researchgate.net

Regulatory Effects on Gene Expression of Efflux Components

Beyond direct protein inhibition, this compound also exerts regulatory effects on the expression of genes encoding efflux pump components. In a multidrug-resistant strain of A. baumannii, treatment with a sub-minimum inhibitory concentration (sub-MIC) of this compound resulted in a 20-fold reduction in the expression of the adeB gene. biorxiv.orgresearchgate.net The proposed mechanism for this downregulation involves this compound's potential interaction with a G-protein-like system in bacteria, which in turn controls the expression of efflux pump regulators such as MarA, RamA, SoxS, and Rob proteins. researchgate.net By downregulating the production of the efflux pump proteins, this compound further diminishes the capacity of the bacteria to expel antibiotics, thereby restoring susceptibility to these drugs. This dual mechanism of direct pump inhibition and gene expression downregulation makes this compound a promising candidate for combating antibiotic resistance. biorxiv.orgresearchgate.net

Advanced Biological Activities of Mastoparan B: Research Perspectives

Antimicrobial Research Applications

Mastoparan (B549812) B has demonstrated a broad spectrum of activity against a variety of pathogenic microorganisms. Its ability to disrupt microbial membranes and overcome drug resistance has made it a subject of intensive investigation.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

Mastoparan B exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orguniprot.org Research has established its efficacy through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. For instance, this compound has shown significant activity against Staphylococcus aureus, Staphylococcus xylosus, Enterococcus faecalis, and Bacillus subtilis among Gram-positive bacteria. frontiersin.orguniprot.org Its activity extends to Gram-negative species such as Escherichia coli, Shigella flexneri, Shigella sonnei, and Citrobacter koseri. frontiersin.orguniprot.org However, its effectiveness can vary significantly between different strains of the same species. researchgate.net Interestingly, while potent against many pathogens, this compound has been noted to have low activity against certain beneficial probiotic bacteria. frontiersin.org

Table 1: Antimicrobial Activity Spectrum of this compound

Bacterial Strain Type MIC (µg/mL) Reference
Enterococcus faecalis LS-101 Gram-Positive 3.3 frontiersin.org
Bacillus subtilis PCI 219 Gram-Positive 3.3 frontiersin.org
Staphylococcus aureus Gram-Positive 96-128 uniprot.org
Staphylococcus xylosus Gram-Positive 2 uniprot.org
Streptococcus alactolyticus Gram-Positive 32 uniprot.org
Salmonella choleraesuis Gram-Negative 32 uniprot.org
Shigella flexneri EW-10 Gram-Negative 6.25 frontiersin.org
Shigella sonnei EW-33 Gram-Negative 6.25 frontiersin.org
Escherichia coli Gram-Negative 3-16 uniprot.org
Citrobacter koseri Gram-Negative 6 uniprot.org
Klebsiella pneumoniae Gram-Negative 128 uniprot.org
Pseudomonas aeruginosa Gram-Negative 128 uniprot.org
Salmonella typhimurium Gram-Negative 64 uniprot.org
Vibrio parahaemolyticus Gram-Negative 32 uniprot.org

Effects on Bacterial Membrane Integrity and Permeability

The primary mechanism of this compound's antimicrobial action involves the disruption of bacterial cell membranes. nih.govsemanticscholar.org As a cationic and amphipathic peptide, it interacts electrostatically with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). pnas.orgmdpi.com This interaction leads to the formation of an α-helical structure which inserts into the lipid bilayer, causing a loss of membrane integrity. pnas.org This disruption manifests as increased membrane permeability, leading to the leakage of intracellular contents like potassium ions (K+) and phospholipids, and ultimately, cell lysis and death. frontiersin.orgnih.govsemanticscholar.org Studies using synthetic vesicles have shown that this compound can induce the leakage of entrapped substances, confirming its membrane-disrupting capabilities. acs.org The proposed models for this membrane disruption include the "barrel-stave," "toroidal pore," or "carpet" models, all of which describe different ways the peptide can compromise the membrane's barrier function. nih.govsemanticscholar.org Research on E. coli has specifically demonstrated that this compound affects membrane permeability. uniprot.org

Mechanisms of Action Against Multi-Drug Resistant Bacteria

A significant area of research is the efficacy of this compound and its analogs against multi-drug resistant (MDR) bacteria. The membrane-targeting mechanism of this compound is a key advantage in this context, as it is less likely to be affected by the resistance mechanisms that target conventional antibiotics, which often act on specific intracellular targets. mdpi.com Studies have shown that mastoparans are effective against MDR strains of Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, a nanoconstruct of mastoparan with chitosan (B1678972) demonstrated a synergistic bactericidal effect against clinical MDR A. baumannii isolates by damaging the bacterial cell membrane. nih.gov In a mouse sepsis model, this nanoconstruct significantly reduced the bacterial count compared to either mastoparan or chitosan alone. nih.gov Research on Mastoparan X, a related peptide, has shown it can disrupt the cell morphology of MRSA, causing surface wrinkling and the formation of pores. nih.gov Furthermore, some mastoparan analogs have shown the ability to potentiate the activity of conventional antibiotics against MDR strains. pnas.org

Anti-Cancer Research Investigations

In addition to its antimicrobial properties, this compound and other mastoparans are being investigated for their potential as anti-cancer agents. Their ability to selectively target and kill cancer cells makes them promising candidates for novel cancer therapies.

Cytotoxic Mechanisms in Cancer Cell Lines

Mastoparans have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines, including leukemia, myeloma, and breast cancer. nih.govresearchgate.net A key finding is that mastoparans can be more toxic to cancer cells than to normal, non-cancerous cells. frontiersin.orgnih.gov The primary mechanism of action is believed to be the disruption of the cell membrane, leading to cell lysis. nih.govresearchgate.net This direct-acting mechanism is advantageous as it can be effective against both slow-growing and multidrug-resistant cancer cells. nih.gov

Furthermore, research indicates that mastoparans can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. oncotarget.commdpi.com This involves the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), release of cytochrome C, and activation of caspases. frontiersin.orgoncotarget.com For instance, Mastoparan-L was shown to induce apoptosis in melanoma cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. frontiersin.org

Table 2: Cytotoxic Activity of Mastoparan in Cancer Cell Lines

Cancer Type Cell Line(s) Observed Effect IC₅₀ (approx. µM) Reference
Leukemia Jurkat, THP-1 Cytotoxicity, Apoptosis 8 - 9.2 frontiersin.orgresearchgate.net
Myeloma HOPC Cytotoxicity 11 researchgate.net
Breast Cancer MDA-MB-231, T47D, MCF7, MCF7-TX400 (Paclitaxel-resistant) Cytotoxicity, Lytic Mechanism 20 - 24 nih.govresearchgate.netwisdomlib.org
Melanoma B16F10-Nex2 Apoptosis, Mitochondrial Pathway Activation Not Specified frontiersin.orgwisdomlib.org
Lung Cancer A549 Apoptosis, Cell Cycle Arrest 34.3 (as MAS) mdpi.com

Synergy with Established Chemotherapeutic Agents in Preclinical Models

A promising avenue of research is the use of mastoparans in combination with existing chemotherapeutic drugs. Studies have shown that mastoparans can work synergistically with these agents, enhancing their anti-cancer effects. nih.govresearchgate.net This synergy could potentially allow for lower doses of conventional chemotherapy, reducing associated side effects.

In vitro studies have demonstrated that mastoparan enhances etoposide-induced cell death in leukemia cells. nih.govresearchgate.net More significantly, in a preclinical mouse model of mammary carcinoma, the combination of mastoparan and gemcitabine (B846) resulted in a synergistic effect, significantly delaying tumor growth compared to treatment with either agent alone. nih.govresearchgate.netwisdomlib.orgnottingham.ac.uk A nanocomplex of mastoparan with fluvastatin (B1673502) also showed enhanced cytotoxicity against lung cancer cells compared to either compound individually. mdpi.com These findings suggest that mastoparans could be valuable as adjunctive therapies in cancer treatment. wisdomlib.org

Selectivity Mechanisms Towards Malignant Cells

Mastoparan peptides, including this compound, exhibit a notable preferential toxicity towards cancerous cells over normal, healthy cells. nih.govresearchgate.netplos.org This selectivity is a cornerstone of their potential as anticancer agents. The underlying mechanisms are multifaceted and primarily revolve around the distinct biophysical properties of cancer cell membranes and the peptide's ability to induce programmed cell death.

A primary factor in this selectivity is the difference in cell surface charge. Cancer cell membranes typically possess a higher net negative charge compared to the more neutral membranes of normal cells, due to an increased concentration of anionic molecules like phosphatidylserine (B164497). plos.orgoncotarget.com The cationic nature of this compound, conferred by its lysine (B10760008) residues, facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces. plos.orgoncotarget.com

Following this initial binding, the amphipathic structure of this compound, which possesses both hydrophobic and hydrophilic regions, allows it to insert into and disrupt the integrity of the malignant cell's membrane. oncotarget.com This interaction can lead to two primary outcomes:

Membranolysis: Some studies suggest that mastoparans can cause direct lysis of the cancer cell membrane by forming pores or channels, leading to a loss of cellular integrity and rapid cell death. nih.govresearchgate.net This lytic mechanism is particularly effective against multidrug-resistant (MDR) and slow-growing cancer cells that are often resilient to conventional chemotherapies. nih.gov

Apoptosis Induction: A significant body of research points to the induction of apoptosis, or programmed cell death, as a key mechanism. researchgate.net Mastoparan peptides can translocate across the cell membrane and target the mitochondria. oncotarget.comresearchgate.netmdpi.com This interaction disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. oncotarget.comresearchgate.net This event triggers a cascade of caspase activation (including caspases -9, -12, and -3), ultimately culminating in the systematic dismantling of the cell. frontiersin.org Mastoparan-L, a related peptide, has been shown to induce apoptosis in melanoma cells through this intrinsic mitochondrial pathway. researchgate.netfrontiersin.org

This dual capacity to both directly lyse cancer cells and trigger their self-destruction pathway underscores the potent and selective anti-tumor properties of mastoparans.

FeatureDescriptionReferences
Target Selectivity Preferentially toxic to cancer cells over normal cells. nih.govresearchgate.netplos.org
Primary Mechanism Interaction with negatively charged cancer cell membranes. researchgate.netplos.orgoncotarget.com
Cell Death Pathways Induction of membranolysis and/or mitochondrial-mediated apoptosis. nih.govresearchgate.netoncotarget.comresearchgate.netmdpi.comresearchgate.net

Immunomodulatory Research Contexts

This compound demonstrates significant immunomodulatory capabilities, influencing the behavior of key immune cells and the production of signaling molecules that orchestrate the immune response.

Mast Cell Degranulation and Mediator Release Pathways

The name "mastoparan" is derived from its potent ability to induce degranulation in mast cells, which are critical sentinel cells in the immune system. qeios.comresearchgate.net this compound, sourced from Vespa basalis, is confirmed to be a mast cell degranulating peptide, triggering the release of histamine (B1213489) from rat peritoneal mast cells. uniprot.org

The mechanisms driving this degranulation are complex and can occur through at least two distinct pathways:

Receptor-Mediated Activation: Mastoparans can act on the cell surface by binding to and activating G-protein coupled receptors (GPCRs). plos.orgresearchgate.net Specifically, the Mas-related G protein-coupled receptor member X2 (MRGPRX2) has been identified as a key receptor for some mastoparans, leading to the activation of the Gαq/PLCγ1/IP3/Ca²+ signaling pathway and subsequent exocytosis of granular contents. nih.gov This interaction mimics the initial stages of an allergic or inflammatory response.

Direct Intracellular Action: Some research suggests that these peptides can penetrate the mast cell membrane and directly activate G-proteins or other signaling proteins located on endosomal membranes, bypassing the need for a surface receptor. researchgate.net

Upon activation by this compound, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, prostaglandins (B1171923), and leukotrienes, which play a crucial role in initiating and amplifying inflammatory responses. frontiersin.orgdiva-portal.org

Modulation of Leukocyte Recruitment and Immune Cell Trafficking

Mastoparan peptides can influence the movement and accumulation of leukocytes, the white blood cells that are essential for fighting infection and disease. Mastoparan L is known to promote leukocyte chemotaxis, the directed movement of these cells. researchgate.net

Research on synthetic analogs, such as Mastoparan-MO, has shown that these peptides can act as potent chemoattractants, stimulating the recruitment of leukocytes to a site of infection. pnas.orgmdpi.com This engineered peptide was shown to significantly increase leukocyte migration, which is a critical step for resolving infections. pnas.org This immunomodulatory effect is also linked to the promotion of cell attachment, proliferation, and infiltration, which can facilitate tissue regeneration. researchgate.net By attracting immune cells to a specific location, mastoparans can enhance the local immune response.

Influence on Cytokine and Chemokine Production

Cytokines and chemokines are signaling proteins that are fundamental to regulating immune responses. Mastoparan peptides have been shown to modulate the production of these crucial mediators.

Studies involving the synthetic peptide Mastoparan-MO have revealed a sophisticated immunomodulatory profile. This peptide was found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) at the site of an infection. pnas.orgmdpi.com A reduction in prolonged pro-inflammatory signaling can help prevent excessive tissue damage. pnas.org

Concurrently, Mastoparan-MO and the related Clavanin A peptide were observed to enhance the production of the anti-inflammatory cytokine IL-10, as well as other immune mediators like Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comresearchgate.net This balanced modulation—suppressing excessive inflammation while boosting the recruitment and activity of immune cells—highlights the potential of mastoparan-based peptides to finely tune the host immune response. pnas.org

Immunomodulatory EffectSpecific Action of Mastoparan PeptidesReferences
Mast Cell Degranulation Induces release of histamine and other inflammatory mediators. researchgate.netuniprot.orgnih.gov
Leukocyte Recruitment Acts as a chemoattractant, promoting immune cell migration. researchgate.netpnas.orgmdpi.com
Cytokine Production Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and enhances anti-inflammatory cytokines (IL-10) and other mediators (GM-CSF, IFN-γ, MCP-1). pnas.orgmdpi.comresearchgate.net

Enzymatic Modulation Studies

This compound and its analogs can directly influence cellular signaling by activating phospholipases, a family of enzymes that hydrolyze phospholipids to generate second messengers. frontiersin.orgnih.gov

Activation of Phospholipase A2, C, and D

Research has demonstrated that mastoparans are capable of stimulating multiple types of phospholipases.

Phospholipase A2 (PLA2): Several mastoparans can stimulate the hydrolytic rate of PLA2. frontiersin.orgnih.gov This enzyme cleaves phospholipids to produce arachidonic acid, a precursor for various pro-inflammatory molecules like prostaglandins and leukotrienes. frontiersin.orgnih.gov The co-occurrence of mastoparans and PLA2 in wasp venom is thought to potentiate the venom's effects. frontiersin.org

Phospholipase C (PLC): Mastoparans have been shown to activate phosphoinositide-specific PLC in various tissues, including human myocardium and carrot cells. frontiersin.orgnih.gov This activation can occur independently of G-protein stimulation. frontiersin.org PLC activation leads to the generation of inositol (B14025) phosphates and diacylglycerol, which are key intracellular signaling molecules. oup.com

Phospholipase D (PLD): Mastoparan is a known activator of PLD in numerous cell types, including human astrocytoma cells and mast cells. frontiersin.orgnih.gov This activation results in the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. frontiersin.orgnih.gov Notably, research on lymphocytic mouse leukemia L1210 cells demonstrated that the PLD stimulation by This compound was not affected by pertussis toxin, which inhibits certain G-proteins. frontiersin.org This, along with other studies, suggests that mastoparan-induced PLD activation is not mediated by G-proteins and does not appear to be dependent on calcium ions. frontiersin.orgnih.govnih.gov

The ability of this compound to modulate these enzymatic pathways highlights its role as a powerful tool for studying and potentially manipulating cellular signal transduction.

EnzymeAction of MastoparanG-Protein DependenceReferences
Phospholipase A2 (PLA2) Stimulates hydrolysis rateCan be G-protein dependent frontiersin.orgnih.govoup.com
Phospholipase C (PLC) Stimulates activityCan be independent of G-protein activation frontiersin.orgnih.govnih.gov
Phospholipase D (PLD) Stimulates activity (Confirmed for this compound)Independent of G-protein activation frontiersin.orgnih.govnih.gov

Inhibition of Protein Kinase C and Other Kinase Activities

This compound, a component of wasp venom, demonstrates significant inhibitory effects on Protein Kinase C (PKC), a key enzyme in cellular signal transduction. Research has shown that mastoparans, as amphiphilic polypeptides, can inhibit PKC that is stimulated by various factors. nih.gov When PKC is activated by phosphatidylserine bilayer or arachidonate (B1239269) monomer, mastoparan exhibits an IC50 value (the concentration causing 50% inhibition) ranging from 1-8 microM. nih.gov However, when synaptosomal membrane is used to activate PKC, mastoparan is less inhibitory, with an IC50 between 10-20 microM. nih.gov

Kinetic analyses have further elucidated the mechanism of this inhibition. Mastoparan inhibits PKC competitively with respect to the phospholipid cofactor, with apparent Ki values of 1.6-18.7 microM. nih.gov Its mode of inhibition is mixed concerning CaCl2 or diacylglycerol, noncompetitive with the protein substrate (histone), and uncompetitive with ATP. nih.gov This suggests a direct interaction with the enzyme or its lipid cofactors, rather than competing with the primary substrate or energy source.

Beyond PKC, this compound also affects other kinases. It has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II with a potency comparable to its inhibition of Na,K-ATPase. nih.gov The inhibitory effect of mastoparan on the phosphorylation of annexin (B1180172) I by PKC has also been noted to be comparable to that of melittin. jst.go.jp

Table 1: Inhibitory Concentrations (IC50) of Mastoparan against Protein Kinase C

Activator IC50 (µM)
Phosphatidylserine / Arachidonate 1 - 8
Synaptosomal Membrane 10 - 20

Effects on Na,K-ATPase Activity

This compound exerts a dose-dependent inhibitory effect on rat renal Na,K-ATPase activity. nih.gov This inhibition is remarkably rapid, manifesting within 30 seconds, which suggests that the mechanism does not involve altering the synthesis or degradation rates of the enzyme, processes that typically require more time. nih.gov

The proposed mechanism for this inhibition is the stabilization of the phosphoenzyme intermediate of the Na,K-ATPase. nih.gov This stabilization reduces the enzyme's turnover rate (Vmax) without decreasing the number of enzyme units. nih.gov Evidence for this includes the observation that the amount of the phosphoenzyme intermediate is greater in the presence of mastoparan. nih.gov Furthermore, the inhibition of Na,K-ATPase by mastoparan can be lessened by neomycin, an inhibitor of inositol phospholipid metabolism, hinting that the degradation of the phosphatidylinositol pool may be involved in the inhibitory mechanism. nih.gov The potency of mastoparan in inhibiting Na,K-ATPase is comparable to its effect on Ca2+/calmodulin-dependent protein kinase II. nih.gov

Table 2: Research Findings on this compound's Effect on Na,K-ATPase

Parameter Observation Reference
Mechanism Inhibition is dose-dependent and rapid (<30 seconds). nih.gov
Enzyme State Stabilizes the phosphoenzyme intermediate. nih.gov
Kinetics Reduces the Vmax (turnover rate). nih.gov
Modulation Inhibition is attenuated by neomycin. nih.gov

Neurobiological and Endocrine Research Implications

Modulation of Serotonin (B10506) Release

This compound is known to induce the release of serotonin from platelets. frontiersin.orgmdpi.com This activity is part of a broader capability of mastoparans to trigger degranulation in various cell types. researchgate.net This effect on serotonin release highlights its potential as a tool for studying the mechanisms of exocytosis and neurosecretion.

Regulation of Insulin (B600854) Secretion from Pancreatic Beta Cells

This compound stimulates the secretion of insulin from pancreatic beta-cells through a distinct mechanism. capes.gov.brnih.gov This stimulation is dose-related and occurs even at substimulatory glucose concentrations. capes.gov.brnih.gov Notably, the process is independent of extracellular Ca2+ and is not inhibited by the downregulation of protein kinase C or by the protein kinase inhibitor staurosporine. capes.gov.brnih.gov

The peptide also triggers ATP-independent insulin secretion from electrically permeabilised islets where intracellular Ca2+ levels are kept low. capes.gov.br However, the secretory effect of mastoparan is inhibited by guanosine (B1672433) 5'-O-2-thiodiphosphate. capes.gov.brnih.gov These findings collectively suggest that this compound acts at a late stage in the insulin secretory pathway, dependent on the activation of a GTP-binding protein (G-protein), but bypassing the need for changes in cytosolic calcium or protein kinase activation. capes.gov.brphysiology.org

Table 3: this compound's Influence on Insulin Secretion from Pancreatic Beta-Cells

Condition Effect of this compound Reference
Low Glucose Stimulates insulin secretion capes.gov.brnih.gov
Extracellular Ca2+ Not required for stimulation capes.gov.brnih.gov
PKC Downregulation Secretion is not inhibited capes.gov.br
Guanosine 5'-O-2-thiodiphosphate Secretion is inhibited capes.gov.brnih.gov

Influence on Pituitary Hormone Release

This compound has been shown to stimulate the release of prolactin from cultured rat anterior pituitary cells. bioscientifica.comnih.gov This stimulation is dose-dependent, time-dependent, and reversible. bioscientifica.comnih.gov Unlike its effect on insulin secretion, the release of prolactin requires the presence of calcium. bioscientifica.com

The mechanism involves the activation of the inositol(1,4,5)trisphosphate/diacylglycerol pathway, which leads to the translocation of protein kinase C activity from the cytosol to the membrane. bioscientifica.comnih.gov this compound also increases the intracellular Ca2+ concentration in individual lactotrophs, a response that persists even in the absence of extracellular calcium, indicating a release from intracellular stores. bioscientifica.comnih.gov While pretreatment with cholera and pertussis toxins does not affect the secretory response, the process is inhibited by guanosine 5'-[β-thio]diphosphate, implicating a G-protein in the signaling cascade that is insensitive to these specific toxins. bioscientifica.comoup.comoup.com

Table 4: Summary of this compound's Effects on Pituitary Prolactin Release

Parameter Observation Reference
Effect Stimulates prolactin release bioscientifica.comnih.gov
Calcium Dependence Requires extracellular calcium bioscientifica.com
Signaling Pathway Activates inositol(1,4,5)trisphosphate/diacylglycerol pathway bioscientifica.comnih.gov
Protein Kinase C Causes translocation from soluble to membrane-attached form bioscientifica.comnih.gov
G-Protein Involvement Inhibited by GDP-β-S, but not by pertussis or cholera toxin bioscientifica.com

Structure Activity Relationship Sar Studies and Peptide Engineering of Mastoparan B

Impact of Amino Acid Substitutions on Biological Function

The biological functions of Mastoparan (B549812) B are intricately linked to its amino acid composition. As an amphiphilic α-helical peptide, it features a spatial separation of hydrophobic and cationic residues, which is crucial for its interaction with cell membranes. nih.govmdpi.com Substitutions of individual amino acids can profoundly alter these properties, leading to significant changes in biological activity.

Specific amino acid residues, particularly lysine (B10760008) and tryptophan, play pivotal roles in the activity of Mastoparan B.

Lysine (Lys): The cationic lysine residues are critical for the initial electrostatic interactions with the negatively charged components of bacterial cell membranes. The number and position of these residues are crucial for biological activity.

Replacing the lysine at position 2 (Lys2) with asparagine resulted in a significant decrease in cardiovascular depressor effects, indicating its importance for this specific activity. nih.gov

Substitution of Lys4 with a neutral amino acid led to the most significant reduction in antibody-binding activity, highlighting its role as a key component of an epitope. nih.gov

In contrast, replacing Lys11 or Lys12 with leucine (B10760876) did not significantly reduce cardiovascular effects; in fact, the Lys12-to-leucine substitution resulted in a more sustained depressor effect. nih.gov However, the simultaneous replacement of both Lys11 and Lys12 with leucine abolished this activity. nih.gov

An alanine (B10760859) scan revealed that substituting Lys4 with alanine (K4A) increased hemolytic activity while maintaining antimicrobial activity. researchgate.net

Tryptophan (Trp): The tryptophan residue at position 9 (Trp9) is also essential for the peptide's function, primarily through its involvement in hydrophobic interactions with the membrane core.

The indole (B1671886) ring of the tryptophan residue is thought to penetrate into the less polar environment of the lipid aliphatic chains. koreascience.kr

Its presence is considered essential for inducing the α-helical structure necessary for both antibacterial and hemolytic activity. nih.gov

Replacing Trp9 with phenylalanine did not significantly alter its cardiovascular activity, but substitution with tyrosine caused a slight reduction in antibody-binding capacity. nih.govnih.gov

A Trp9-to-alanine (W9A) substitution was found to decrease both antibacterial and hemolytic activities. researchgate.net

Conversely, substituting leucine at position 3 with tryptophan (L3W) in an MP-B analog enhanced its antimicrobial activity against most bacteria tested, demonstrating that strategic placement of tryptophan can boost efficacy. researchgate.netfrontiersin.org

Hydrophobicity: This property is a primary determinant of how strongly the peptide interacts with and disrupts cell membranes. Increasing the hydrophobicity of MP-B, for example, by substituting alanine at positions 4 and 12, leads to a higher α-helical content and enhanced antimicrobial and hemolytic activities. nih.gov Conversely, analogs with lower hydrophobicity, such as [Ala3]MP-B and [Ala9]MP-B, tend to have disordered structures and reduced biological activity. nih.gov However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. nih.gov

Net Charge: this compound possesses a net positive charge, which facilitates its attraction to negatively charged bacterial membranes over the generally neutral membranes of mammalian cells like erythrocytes. mdpi.comijbs.com The antimicrobial activity of mastoparan is well-correlated with its optimal net positive charge of +4. mdpi.com Increasing the net charge can, in some cases, enhance activity, but can also lead to peptide aggregation and reduced efficacy if not balanced with hydrophobicity. nih.gov For instance, the analog mastoparan-R1, which is less hydrophobic but more cationic (+6), showed poor antibacterial activity, possibly due to aggregation. nih.gov

The interplay between hydrophobicity and charge is critical for achieving selective toxicity. For the related peptide Mastoparan-X, reducing hydrophobicity by substituting alanine at the N-terminus (Ala1) resulted in a larger gain in effective charge and membrane selectivity compared to a similar substitution at position 14. plos.org This highlights the importance of the relative positioning of charged and hydrophobic residues. plos.org

Table 1: Effects of Amino Acid Substitutions on this compound and its Analogs
Analog/ModificationSubstitution DetailKey Change in Physicochemical PropertyObserved Effect on Biological ActivityReference
[Asn2]MP-BLys2 → AsnReduced positive charge at N-terminusMarked decrease in cardiovascular depressor effects nih.gov
[Leu12]MP-BLys12 → LeuReduced positive charge at C-terminus; increased hydrophobicityMore sustained cardiovascular depressor effect nih.gov
[Leu11, Leu12]MP-BLys11 → Leu, Lys12 → LeuSignificant reduction in positive charge at C-terminusLoss of cardiovascular inhibitory activity nih.gov
MP-B-1Leu3 → TrpIncreased hydrophobicity and potential for H-bondingEnhanced antimicrobial activity, up to 8-fold in some cases researchgate.netfrontiersin.org
[Ala9]MP-BTrp9 → AlaReduced hydrophobicityDecreased antibacterial and hemolytic activities researchgate.net
[Ala4]MP-BLys4 → AlaReduced positive chargeIncreased hemolytic activity, maintained antimicrobial activity researchgate.net
[I5, R8]MastoparanAla5 → Ile, Ala8 → ArgIncreased hydrophobicity and positive chargeDramatically reduced toxicity wikipedia.org

Influence of Peptide Length and Terminal Modifications

Modifications to the length of the peptide and its N- and C-termini are crucial engineering strategies for modulating the function of this compound.

Peptide Length: The length of the peptide is directly related to its ability to form a stable α-helix and span the lipid bilayer. Deletion of the first three C-terminal residues from a Mastoparan analog resulted in a shorter α-helix, which correlated with decreased antibacterial and hemolytic activities. researchgate.netnih.gov Similarly, removing the first three amino acid residues from the N-terminus of MP-B rendered the peptide inactive. researchgate.net

C-Terminal Amidation: Most natural mastoparans, including MP-B, feature an amidated C-terminus. ijbs.commdpi.com This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and enhancing its interaction with membranes. Deamidation of the C-terminus (resulting in an acidic form) has been shown to significantly reduce the peptide's permeability and antibiotic effects. researchgate.net

Targeted engineering of the peptide termini has been employed to introduce novel properties or enhance existing ones.

N-Terminal Modification: Attaching other biologically active sequences to the N-terminus can create chimeric peptides with unique activities. For example, adding a cell-penetrating peptide sequence from the HIV-1 TAT protein (RKKRRQRRR) to the N-terminus of Mastoparan-C created an analog (tMP-C) with enhanced membrane permeability and more potent anticancer activity, though it also lost some specificity. ijbs.com In another strategy, adding a pentapeptide motif (FLPII) to the N-terminus of mastoparan-L led to the analog mastoparan-MO, which showed improved activity against S. aureus. nih.govasm.org

C-Terminal Modification: The C-terminus can also be modified to alter activity. Chimeric peptides have been created by attaching the RNA III inhibiting peptide (RIP) to the C-terminus of mastoparan (MP-RIP), resulting in an analog with high antibacterial activity specifically against S. aureus. mdpi.com

Cyclization: To enhance stability against degradation by proteases, mastoparan can be cyclized. This was achieved for Mastoparan-C by introducing a cysteine residue at both the N- and C-termini, allowing the formation of a disulfide bridge. ijbs.com The resulting cyclic peptide (cMP-C) had a longer half-life but also showed lower antimicrobial potency and higher hemolytic activity. ijbs.com

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of natural and unnatural amino acids at specific positions. koreascience.krnih.gov This has facilitated the creation of a vast library of derivatives designed to probe the fundamentals of their activity and to develop molecules with improved therapeutic potential. nih.gov

A primary goal of this compound engineering is to enhance its selectivity, maximizing its toxicity towards target pathogens (like bacteria) while minimizing its toxicity towards host mammalian cells.

Chimeric Peptides: Creating chimeric molecules is another effective strategy. By fusing Mastoparan with a peptide that has a specific target, the resulting analog can be directed to a particular cell type or organism. The MP-RIP and RIP-MP analogs, for instance, were designed to combine the membrane-disrupting properties of mastoparan with the S. aureus-targeting ability of RIP, yielding analogs with interesting and specific antimicrobial profiles. mdpi.com

Targeted Amino Acid Substitution: Based on SAR data, specific amino acid substitutions can be made to reduce toxicity. The substitution of isoleucine and arginine at positions 5 and 8, respectively, in mastoparan was shown to dramatically reduce its toxicity, making it a more viable candidate for drug development. wikipedia.org This approach relies on balancing the structural requirements for antimicrobial activity with those that cause hemolysis.

Table 2: Rational Design Strategies for Mastoparan Analogs
Design StrategyExample AnalogModificationIntended OutcomeResultReference
Terminal Engineering (N-Terminus)tMP-CAddition of HIV-1 TAT sequence to N-terminus of Mastoparan-CEnhance membrane permeability and intracellular deliveryMore potent anticancer activity, but loss of specificity ijbs.com
CyclizationcMP-CIntroduction of Cys at N- and C-termini of Mastoparan-C to form a disulfide bridgeImprove stability in serumLonger half-life, but lower antimicrobial potency and higher hemolysis ijbs.com
Chimeric Peptide DesignMP-RIPAttachment of RNA III Inhibiting Peptide (RIP) to the C-terminus of MastoparanEnhance activity against S. aureusHigh and specific antibacterial activity against S. aureus mdpi.com
Hydrophobicity ReductionAla1-MPXSubstitution of Ile1 with Ala in Mastoparan-XImprove selectivity for bacterial vs. mammalian cellsHigher target selectivity but decreased bactericidal potency plos.org
Targeted Amino Acid Substitution[I5, R8] MastoparanSubstitution of Ala5 with Ile and Ala8 with ArgReduce cytotoxicityDramatically reduced toxicity wikipedia.org

Introduction of Non-Natural Amino Acids and Structural Motifs

The engineering of this compound and its analogs through the incorporation of non-natural amino acids and unique structural motifs is a key strategy to enhance their therapeutic potential. mdpi.com These modifications aim to improve antimicrobial activity, stability, and cell selectivity while reducing toxicity. mdpi.comnih.gov

One common approach involves the substitution of natural amino acids with other residues to modulate the peptide's physicochemical properties. For instance, Ala-scanning, where hydrophobic amino acids are systematically replaced by alanine, has been used to study the contribution of individual residues to the biological activity and helical structure of this compound. koreascience.krkoreascience.kr These studies have revealed that the hydrophobic face of the amphipathic α-helix is critical for its biological functions. koreascience.krkoreascience.kr The substitution of Trp⁹ with Ala⁹, for example, dramatically decreases the peptide's pore-forming activity. tandfonline.comnih.gov Conversely, strategic substitutions can enhance antimicrobial potency. researchgate.net

The introduction of D-amino acids is another strategy employed to increase the proteolytic stability of mastoparan analogs. mdpi.com Furthermore, the creation of chimeric peptides, where this compound is fused with other biologically active peptides, has been explored. mdpi.comnih.gov For example, chimeric analogs have been designed by combining mastoparan with sequences from peptides like galanin or RNA III inhibiting peptide (RIP). mdpi.comnih.gov These chimeras, such as MP-RIP and RIP-MP, have shown interesting antimicrobial profiles, particularly against S. aureus. mdpi.comnih.gov

Other non-natural modifications investigated in peptide design include the introduction of amino isobutyric acid (Aib), N-methylation, Cα-methylation, and peptoid bonds. nih.gov These alterations can influence the peptide's conformation, binding to HLA-DR molecules, and subsequent T-cell activation, potentially reducing immunogenicity. nih.gov The goal of these engineering efforts is to create derivatives with improved therapeutic indices, characterized by high antimicrobial efficacy and low toxicity to host cells. nih.gov

Cyclization and Other Conformational Constraints

To enhance the structural stability and biological activity of this compound, various strategies imposing conformational constraints have been investigated. A principal method is peptide cyclization, which can protect the peptide from enzymatic degradation and lock it into a bioactive conformation. nih.govijbs.com

One approach to cyclization involves introducing cysteine residues at the N- and C-termini to form a disulfide bridge. ijbs.com This was demonstrated in a study on Mastoparan-C, where a cyclized analog (MP-C) was created. While this modification resulted in a longer serum half-life, it also led to a decrease in antimicrobial potency and an increase in hemolytic activity. ijbs.comnih.gov This highlights the delicate balance between stability and activity that must be considered during peptide design.

Another strategy to stabilize the α-helical conformation is through "stapling," which involves creating a covalent link between the side chains of two amino acids that are appropriately spaced within the helix. sb-peptide.com This can be achieved using all-hydrocarbon linkers or through click chemistry to form a triazole bridge. researchgate.net Studies on other peptides, such as temporin L, have shown that stabilizing the α-helical structure through intramolecular bridges can lead to an increased helical content and improved antimicrobial activity. nih.gov These conformational constraints are a promising avenue for developing this compound analogs with enhanced therapeutic properties, although careful optimization is required to avoid detrimental effects on bioactivity. ijbs.com

Computational and Biophysical Approaches in SAR Analysis

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a fundamental tool for analyzing the secondary structure of this compound and its analogs, particularly the conformational changes that occur upon interaction with membrane-mimicking environments. mdpi.comresearchgate.net In aqueous buffer solutions, this compound and its derivatives typically exhibit a random coil structure, as indicated by their CD spectra. koreascience.krkoreascience.krijbs.comkribb.re.kr

However, in the presence of membrane mimetics such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or phospholipid liposomes, these peptides undergo a significant conformational transition to an α-helical structure. mdpi.comnih.govkoreascience.krkoreascience.krresearchgate.net This induced helicity is a hallmark of many membrane-active peptides and is crucial for their biological function. koreascience.kr The α-helical content can be quantified from the CD spectra, allowing for a comparative analysis of different analogs. mdpi.com

Studies have shown a correlation between the α-helical content and the biological activity of this compound analogs. For example, substitutions of hydrophobic amino acids with alanine can affect the stability of the α-helix and, consequently, the peptide's antimicrobial and hemolytic activities. koreascience.krkoreascience.kr Similarly, the deletion of C-terminal residues in some mastoparan analogs has been shown to reduce the length of the α-helix, which correlates with a decrease in biological activity. researchgate.net CD spectroscopy, therefore, provides invaluable insights into how structural modifications influence the peptide's ability to adopt its active conformation at the membrane interface. diva-portal.org

Nuclear Magnetic Resonance (NMR) for Solution and Membrane-Bound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of this compound and its analogs at an atomic level, both in solution and when bound to membrane models. tandfonline.comnih.gov In membrane-mimicking environments such as detergent micelles (e.g., SDS or dodecylphosphocholine (B1670865) (DPC)) and bicelles, this compound consistently adopts an amphiphilic α-helical conformation. tandfonline.comnih.govnih.gov

¹H-NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to establish the helical structure, typically spanning from Lys² or Leu³ to the C-terminus. tandfonline.comnih.gov These experiments reveal the spatial proximity of protons, allowing for the calculation of a detailed molecular structure. nih.gov The amphiphilic nature of this helix is characterized by the segregation of hydrophilic (e.g., Lys, Ser) and hydrophobic (e.g., Leu, Ile, Trp) residues on opposite faces of the molecule. nih.gov NOESY experiments have also shown the insertion of specific hydrophobic residues, such as the indole ring of Trp⁹, into the hydrophobic core of the micelle. tandfonline.comnih.gov

Solid-state NMR has been employed to study the structure of mastoparan peptides when tightly bound to lipid bilayers, providing a more physiologically relevant model. rcsb.orgcore.ac.uknih.gov These studies have confirmed the α-helical structure and provided insights into the orientation of the peptide relative to the membrane. rcsb.orgcore.ac.uk For instance, Mastoparan-X, a related peptide, was found to form an α-helix from Trp³ to Leu¹⁴ when bound to anionic phospholipid bilayers. core.ac.uknih.gov NMR studies are thus crucial for understanding the precise structural basis of this compound's interaction with and perturbation of cell membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies have been instrumental in understanding the determinants of their antimicrobial activity and in guiding the design of new, more potent derivatives. researchgate.netrsc.org

In these studies, the antimicrobial activity, often expressed as the minimum inhibitory concentration (MIC), of a set of mastoparan analogs is correlated with various calculated molecular descriptors. researchgate.net These descriptors can include physicochemical parameters such as hydrophobicity, molecular volume, refractivity, relative positive charge, and the number of hydrogen bond donors and acceptors. researchgate.netrsc.org

Several QSAR models have been developed for mastoparan analogs, yielding significant correlation coefficients, which indicate that the models can be used for predictive purposes. researchgate.netrsc.org For example, models have successfully correlated the antimicrobial activity against Bacillus subtilis with descriptors like the number of hydrophobic centers and molecular volume. researchgate.net These linear models have enabled the creation of virtual libraries of new mastoparan derivatives through computational mutagenesis, with some of the designed peptides predicted to have significantly improved antimicrobial activity. researchgate.netrsc.orgresearchgate.net QSAR, therefore, serves as a valuable tool for accelerating the discovery and optimization of novel antimicrobial peptides based on the this compound scaffold. nih.govresearchgate.net

Synthetic and Bioengineering Approaches for Mastoparan B Production

Chemical Synthesis Methodologies

Chemical synthesis provides a direct route to produce Mastoparan (B549812) B with high purity. This approach allows for precise control over the amino acid sequence and the incorporation of modifications or labels.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for chemically producing peptides like Mastoparan B. kstudy.comkoreascience.kr This technique involves the stepwise addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble polymer resin. sigmaaldrich.com The process begins by attaching the first C-terminal amino acid to the solid support, followed by cycles of deprotection (removing the temporary N-terminal protecting group, often Fmoc) and coupling of the next amino acid in the sequence until the full peptide is assembled. sigmaaldrich.comchapman.edu

Research has demonstrated the successful synthesis of this compound and its analogs using SPPS. koreascience.krkoreascience.kr For instance, a 1993 study reported the chemical synthesis of this compound, confirming that the synthetic peptide's physical and biological properties were identical to those of the native peptide isolated from hornet venom. nih.gov Similarly, another study synthesized this compound and seven of its analogs by replacing individual hydrophobic amino acids with alanine (B10760859) to investigate structure-activity relationships. koreascience.kr The final step in SPPS involves cleaving the completed peptide from the resin and removing any side-chain protecting groups, followed by purification, typically using high-performance liquid chromatography (HPLC). nih.govchapman.edu

Aspect of SPPS Description Relevance to this compound
Principle Stepwise addition of amino acids to a peptide chain growing on a solid resin support. sigmaaldrich.comEnables the precise construction of the 14-amino acid sequence of this compound. nih.gov
Common Chemistry Fmoc/tBu strategy: Fmoc group for N-terminal protection and acid-labile groups for side-chain protection. beilstein-journals.orgnih.govThis standard approach is suitable for synthesizing the this compound sequence (LKLKSIVSWAKKVL). nih.govkoreascience.kr
Purification Typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). chapman.eduEssential for isolating pure synthetic this compound from by-products. nih.gov
Verification Mass spectrometry is used to confirm the correct molecular mass of the synthesized peptide. chapman.eduConfirms the successful synthesis of the full-length this compound peptide. ncl.edu.tw

Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS, where the peptide is synthesized in solution. bachem.com In this method, the growing peptide chain is attached to a soluble tag, which allows for purification after each step by precipitation or extraction, combining the advantages of classical solution-phase synthesis with easier purification. bachem.comresearchgate.net LPPS is scalable and can be more environmentally friendly due to reduced solvent and reagent use. bachem.comresearchgate.net

While less common for peptides of this size compared to SPPS, LPPS has been successfully applied to related wasp venom peptides. For example, mastoparan, mastoparan X, and Polistes mastoparan were synthesized using a polyethylene (B3416737) glycol (PEG) monomethyl ether as a soluble support. nih.gov The completed peptides were cleaved from this support via photolysis. nih.gov Such methodologies could be adapted for the production of this compound, especially for larger-scale manufacturing where the scalability of LPPS becomes advantageous. researchgate.net

Both SPPS and LPPS are amenable to automation, which significantly enhances the efficiency, reproducibility, and throughput of peptide production. beilstein-journals.orgamericanpeptidesociety.org Automated peptide synthesizers are robotic systems that perform the repetitive cycles of deprotection, washing, and coupling required in SPPS. chapman.eduamericanpeptidesociety.org This automation minimizes human error, reduces labor, and allows for the parallel synthesis of multiple peptides. americanpeptidesociety.org

For a peptide like this compound, which is of interest for its potential applications, automated synthesis provides a reliable method for scalable production. researchgate.net The use of automated synthesizers, some of which incorporate microwave heating to accelerate coupling reactions, can drastically reduce the time required to produce the peptide compared to manual synthesis. chapman.edubeilstein-journals.org This makes it feasible to generate the quantities of this compound needed for extensive biological testing and preclinical studies. Automated synthesis has been proven to be faster and more successful than manual methods for producing other peptides. chapman.edu

Recombinant Expression Systems

As an alternative to chemical synthesis, recombinant DNA technology allows for the biological production of this compound. This approach is often more cost-effective for producing large quantities of peptides. ijbbb.org

Escherichia coli (E. coli) is the most common bacterial host for the heterologous production of recombinant proteins and peptides, including this compound. researchgate.netijbbb.org However, the direct expression of small, cationic antimicrobial peptides like this compound can be toxic to the host cells. To circumvent this, this compound is typically expressed as part of a larger, non-toxic fusion protein. researchgate.netmdpi.com

Studies have focused on optimizing the expression of this compound in E. coli. Researchers have tested different strains to identify the most suitable host for expressing a this compound fusion protein. In one study comparing E. coli strains BL21(DE3), BL21(DE3)pLysS, C41(DE3), and C43(DE3), the C43(DE3) strain was found to be superior for expressing an oleosin-Mastoparan B fusion protein. researchgate.net Optimization of culture conditions, such as temperature, inducer concentration (e.g., Isopropyl-β-D-thiogalactoside, IPTG), and post-induction time, is also critical for maximizing yield. researchgate.net

Fusion protein strategies are essential for the successful recombinant production of this compound. researchgate.netijbbb.org In this approach, the gene for this compound is linked to the gene of a larger, stable protein (the fusion partner). This strategy can protect the small peptide from proteolytic degradation, prevent host cell toxicity, and simplify purification. mdpi.compeerj.com

A particularly effective strategy for this compound production involves fusion with oleosin, a plant oil-body protein. researchgate.netijbbb.org The resulting fusion protein can be used to form artificial oil bodies (AOBs) in vitro. ijbbb.org This allows for a simple and efficient one-step purification, as the insoluble AOBs containing the fusion protein can be easily separated from the soluble cytoplasmic proteins of E. coli by centrifugation. ijbbb.org

Once the fusion protein is purified, the this compound peptide must be cleaved and released. Different cleavage mechanisms have been employed:

Intein Self-Splicing : In one system, the this compound was fused to the C-terminus of oleosin via an intein linker. Altering the temperature induced the self-splicing of the intein, releasing the this compound peptide. ijbbb.org

Chemical Cleavage : Another successful approach used a cyanogen (B1215507) bromide (CNBr) cleavage site between the oleosin fusion partner and this compound. After purification of the AOBs, treatment with CNBr, which cleaves at the C-terminus of methionine residues, releases the peptide. researchgate.netresearchgate.net This method significantly increased the yield of purified this compound, with one study reporting a yield of approximately 1.9 mg per liter of cell culture, a notable improvement over a previous yield of 0.9 mg/L. researchgate.net

These fusion and purification platforms provide a robust and scalable method for producing bioactive this compound for research and potential therapeutic applications. researchgate.netresearchgate.net

Fusion Strategy Fusion Partner Cleavage Mechanism Reported Yield Reference
Artificial Oil Body (AOB) OleosinIntein Self-Splicing~0.9 mg/L ijbbb.orgresearchgate.net
Artificial Oil Body (AOB) OleosinCyanogen Bromide (CNBr)~1.9 mg/L researchgate.net

Challenges and Advancements in Recombinant Production of Peptides

The production of peptides like this compound through recombinant DNA technology presents a promising alternative to costly and time-consuming chemical synthesis or direct extraction from natural sources. researchgate.net However, the process is fraught with challenges, primarily stemming from the inherent biological activity and small size of these molecules. Overcoming these hurdles has necessitated the development of innovative strategies in genetic engineering and bioprocessing.

A primary challenge in the recombinant production of bioactive peptides such as this compound is their potential toxicity to the host organism, often a bacterium like Escherichia coli. mdpi.com As an antimicrobial peptide, this compound's function is to disrupt cell membranes, a mechanism that can be lethal to the very cells tasked with its production. nih.gov This toxicity can lead to poor cell growth, low expression levels, and instability of the expression system. researchgate.netneb.com

Another significant obstacle is the susceptibility of small peptides to proteolytic degradation by host cell enzymes (proteases). farmaciajournal.com Peptides are often rapidly cleared from the cytoplasm, leading to very low yields. Furthermore, purifying a small peptide from a complex mixture of host cell proteins is a difficult and often inefficient process. mdpi.comfarmaciajournal.com

To address these issues, researchers have developed several key advancements, with fusion protein technology being one of the most effective. biopharminternational.com This approach involves genetically linking the target peptide to a larger, more stable carrier protein. This strategy simultaneously addresses multiple challenges:

Neutralizing Toxicity : The fusion partner can sequester the toxic peptide, preventing it from interacting with host cell membranes or other vital components. researchgate.net

Preventing Degradation : The larger fusion protein is generally more resistant to proteolysis than the small peptide alone. biopharminternational.com Expressing the fusion protein in the form of insoluble aggregates known as inclusion bodies or artificial oil bodies (AOBs) further protects the peptide from degradation. researchgate.netijbbb.org

Facilitating Purification : The fusion partner often includes an affinity tag, such as a polyhistidine (His-tag), which allows for straightforward purification of the entire fusion protein from the cellular lysate using affinity chromatography. biopharminternational.comnih.gov

The production of this compound in E. coli provides a clear example of these strategies in action. Research has shown that expressing this compound as a fusion protein with oleosin, a plant oil body protein, effectively sequesters the peptide into artificial oil bodies. ijbbb.orgresearchgate.net This approach mitigates toxicity and simplifies initial purification. Studies have also focused on optimizing the host strain, finding that E. coli strains like C43(DE3), which are known to be more tolerant to toxic proteins, can be superior to standard expression strains such as BL21(DE3). nih.govresearchgate.net

Once the fusion protein is purified, the target peptide must be cleaved from its carrier. This can be achieved through chemical or enzymatic methods. biopharminternational.com For this compound production, chemical cleavage using cyanogen bromide (CNBr) is a common method. nih.govresearchgate.net This is followed by final purification steps, typically involving High-Performance Liquid Chromatography (HPLC), to isolate the pure, active peptide. nih.gov Through the combination of these advanced techniques, researchers have successfully produced and purified bioactive recombinant this compound with yields recorded at approximately 1.9 mg per liter of culture. researchgate.net

An alternative advancement involves engineering the host to secrete the peptide into the culture medium. mdpi.com Using a signal peptide, such as OmpA, can direct the transport of the peptide out of the cytoplasm, which not only removes the toxic product from the cell but also simplifies purification, as the starting material is a much cleaner cell-free supernatant. mdpi.com

The table below summarizes the common challenges in recombinant peptide production and the corresponding advanced strategies developed to overcome them, with specific examples from this compound production.

ChallengeAdvancement/StrategyExample with this compound / Antimicrobial Peptides (AMPs)
Peptide Toxicity to Host Use of fusion partners to sequester the peptide.This compound is expressed as a fusion with oleosin, forming artificial oil bodies (AOBs) that contain the toxic peptide. ijbbb.orgresearchgate.net
Selection of tolerant host strains.The E. coli strain C43(DE3) shows better tolerance and expression for this compound fusion proteins than standard strains. nih.govresearchgate.net
Secretion of the peptide from the cell.The OmpA signal peptide has been used to secrete a related mastoparan (MP-V1) into the culture medium, removing it from the cell. mdpi.com
Proteolytic Degradation Expression as inclusion bodies or AOBs.Forming insoluble AOBs protects the this compound fusion protein from cellular proteases. researchgate.net
Use of protease-deficient host strains.While tested, specialized strains like C43(DE3) proved more effective for overall yield than just protease-deficient strains for this compound. researchgate.net
Fusion to large, stable protein partners.Fusion to partners like oleosin, Glutathione S-transferase (GST), or Maltose-Binding Protein (MBP) protects AMPs from degradation. researchgate.netmdpi.com
Low Yield Optimization of expression conditions (inducer concentration, temperature, time).Optimal expression of a this compound fusion protein was achieved with 5 µM IPTG induction for 2 hours at 37°C. nih.gov
Use of strong, tightly regulated promoters.IPTG-inducible promoter systems are commonly used to control the timing and level of toxic peptide expression. neb.com
Difficult Purification Affinity tags (e.g., His-tag) on fusion proteins.A His6-tag is added to the oleosin-Mastoparan B fusion protein for one-step purification via Nickel-chelate affinity chromatography. nih.govresearchgate.net
Chemical or enzymatic cleavage of the fusion tag.Cyanogen bromide (CNBr) is used for chemical cleavage to release this compound from the oleosin partner. researchgate.netnih.gov
Advanced chromatography techniques.High-Performance Liquid Chromatography (HPLC) is used as a final step to obtain highly pure this compound. nih.gov

Future Directions and Research Opportunities for Mastoparan B

Elucidation of Novel Molecular Targets and Pathways

While the interaction of mastoparans with G-proteins is well-documented, recent studies suggest that the activities of Mastoparan (B549812) B may extend beyond this pathway. frontiersin.orgnih.gov Research indicates that Mastoparan B's effects are not solely mediated via G-proteins, as evidenced by the lack of inhibition by pertussis toxin in certain cell lines. frontiersin.org This points towards the existence of alternative molecular targets and signaling cascades that are yet to be fully characterized.

Beyond its effects on mitochondria, this compound has been shown to activate phospholipases, including Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). frontiersin.orgkoreascience.kr The activation of these enzymes can trigger a cascade of downstream signaling events, influencing processes such as inflammation and cell proliferation. frontiersin.org For instance, this compound's ability to stimulate PLA2 activity is a key aspect of its biological profile. koreascience.kroup.comcapes.gov.br Additionally, its interaction with calmodulin, a key calcium-binding protein, presents another avenue for its regulatory effects within the cell. koreascience.kroup.com Unraveling the intricacies of these interactions will provide a more comprehensive understanding of this compound's mechanism of action.

Potential Molecular TargetAssociated Pathway/EffectKey Research Findings
G-proteins Signal transduction, exocytosisActivates G-proteins, mimicking receptor function. nih.govwikipedia.org
Mitochondrial Membrane Mitochondrial Permeability Transition (MPT), ApoptosisInteracts with the phospholipid phase, inducing permeabilization. nih.govresearchgate.netmdpi.com
Phospholipase A2 (PLA2) Inflammation, Signal TransductionStimulates PLA2 activity. koreascience.kroup.comcapes.gov.br
Phospholipase C (PLC) Signal Transduction, Calcium ReleaseActivates PLC. frontiersin.orgkoreascience.kr
Phospholipase D (PLD) Signal Transduction, Cell ProliferationStimulates PLD activity independently of G-proteins in some cases. frontiersin.org
Calmodulin Calcium SignalingBinds to calmodulin. koreascience.kroup.com

Development of Advanced Peptide Delivery Systems

A major hurdle in the therapeutic application of peptides like this compound is their potential for non-specific toxicity and rapid degradation in vivo. To overcome these challenges, the development of advanced delivery systems is crucial. Novel strategies such as encapsulation in nanoconstructs are being explored to enhance the targeted delivery and efficacy of this compound.

One promising approach involves the use of chitosan (B1678972) nanoconstructs. tandfonline.com These biocompatible and biodegradable nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its delivery to target sites. tandfonline.com In silico modeling and molecular dynamic simulations can be employed to optimize the design of these nanocarriers, ensuring stable interaction between the peptide and the chitosan matrix. tandfonline.com Such systems have shown promise in enhancing the antimicrobial activity of this compound against multidrug-resistant bacteria while improving its cytocompatibility with human cells. tandfonline.com

Another innovative strategy involves the use of transferrin-modified liposomes. mdpi.com These liposomes can be decorated with endosomolytic peptides and loaded with this compound, enabling targeted delivery to cancer cells that overexpress the transferrin receptor. mdpi.com This approach aims to minimize off-target effects and increase the therapeutic index of the peptide. Further research into these and other delivery systems, such as stimuli-responsive nanoparticles, will be instrumental in translating the therapeutic potential of this compound into clinical applications.

Exploration of Synergistic Interactions with Other Bioactive Molecules

The combination of this compound with other therapeutic agents holds significant promise for enhancing treatment efficacy, particularly in the context of cancer and infectious diseases. Investigating these synergistic interactions is a key area for future research.

In oncology, studies have shown that Mastoparan can work synergistically with conventional chemotherapeutic drugs like gemcitabine (B846). nih.gov This combination has demonstrated enhanced antitumor activity in mouse models of mammary carcinoma. nih.gov Mastoparan has also been shown to enhance etoposide-induced cell death in vitro. nih.gov The mechanisms underlying these synergies may involve Mastoparan's ability to permeabilize cancer cell membranes, thereby increasing the intracellular concentration and efficacy of the co-administered drug.

In the realm of infectious diseases, the combination of this compound with clinically used antibiotics could be a powerful strategy to combat multidrug-resistant bacteria. Mastoparan's membrane-disrupting properties could potentially sensitize bacteria to antibiotics to which they have developed resistance. Further studies are needed to explore these combinations against a broad range of pathogens and to elucidate the molecular basis of the observed synergistic effects.

Application in In Vitro and Ex Vivo Disease Models

To further validate the therapeutic potential of this compound, its application in a wider array of sophisticated in vitro and ex vivo disease models is essential. These models can provide more physiologically relevant data on the peptide's efficacy and mechanism of action.

For cancer research, three-dimensional (3D) tumor spheroids and organoid cultures derived from patient tumors offer a more accurate representation of the in vivo tumor microenvironment compared to traditional 2D cell cultures. Testing the efficacy of this compound, both alone and in combination with other drugs, in these models can provide valuable insights into its anti-cancer potential and its ability to penetrate solid tumors.

In the context of infectious diseases, ex vivo models of infection, such as infected tissue explants, can be used to evaluate the antimicrobial activity of this compound in a more complex biological setting. These models can help to assess the peptide's ability to eradicate pathogens within a host tissue context while also providing information on its potential toxicity to host cells.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in obtaining a holistic understanding of the cellular responses to this compound. This systems-level approach can uncover novel molecular targets, pathways, and biomarkers associated with the peptide's activity.

For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound can reveal changes in gene expression profiles, providing insights into the signaling pathways that are activated or inhibited. Proteomic studies can identify proteins that directly interact with this compound or whose expression or post-translational modifications are altered upon treatment. Metabolomic profiling can shed light on the metabolic reprogramming induced by the peptide.

By integrating these different omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. This knowledge will be invaluable for optimizing the peptide's therapeutic properties, identifying patient populations most likely to respond to treatment, and designing novel combination therapies.

Research AreaFocusPotential Impact
Novel Molecular Targets Identifying targets beyond G-proteins, such as mitochondrial membranes and phospholipases.A more complete understanding of the mechanism of action, leading to new therapeutic strategies.
Advanced Delivery Systems Developing nanocarriers like chitosan nanoconstructs and liposomes.Improved targeting, reduced toxicity, and enhanced efficacy of this compound.
Synergistic Interactions Combining this compound with chemotherapeutics and antibiotics.Overcoming drug resistance and improving treatment outcomes in cancer and infectious diseases.
Advanced Disease Models Utilizing 3D tumor spheroids, organoids, and ex vivo infection models.More accurate preclinical evaluation of this compound's efficacy and safety.
Multi-Omics Integration Combining genomics, transcriptomics, proteomics, and metabolomics data.A systems-level understanding of the cellular response to this compound, enabling personalized medicine approaches.

Q & A

Q. What are the established methods for synthesizing Mastoparan B with high purity, and how can researchers validate structural fidelity?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, with purity assessed by MALDI-TOF mass spectrometry (>98% purity) and structural validation via circular dichroism (CD) to confirm α-helical conformation . For recombinant production, codon-optimized genes are expressed in E. coli systems, followed by affinity chromatography and endotoxin removal steps for in vivo applications .

Q. Which standard assays are recommended to quantify this compound’s antimicrobial activity, and how should researchers interpret MIC/MBC data?

Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., vancomycin) and validate results with colony-forming unit (CFU) counts. MIC values ≤10 µg/mL indicate strong activity, while MBC/MIC ratios ≤4 suggest bactericidal effects .

Q. How can researchers mitigate this compound’s hemolytic activity while preserving its therapeutic potential?

Employ structure-activity relationship (SAR) studies to modify residues critical for membrane disruption (e.g., hydrophobic face residues). Test analogs for reduced hemolysis (via erythrocyte lysis assays) while retaining antimicrobial efficacy. For example, substituting Lys residues with polar uncharged amino acids may reduce cytotoxicity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between this compound’s in vitro anticancer activity and in vivo toxicity limitations?

Use lipid-based nanoformulations (e.g., liposomes) to enhance tumor targeting and reduce systemic toxicity. Validate efficacy in 3D tumor spheroids and murine xenograft models, comparing tumor regression rates (measured via caliper or bioluminescence) and organ toxicity (histopathology and serum biomarkers) .

Q. How should researchers design studies to differentiate this compound’s direct membrane disruption effects from secondary signaling pathways (e.g., phospholipase activation)?

Combine live-cell imaging (to visualize membrane integrity) with pharmacological inhibitors (e.g., U73122 for PLC inhibition). Quantify intracellular calcium flux (Fluo-4 AM dye) and correlate with propidium iodide uptake. Use knockouts (e.g., Gα-deficient cell lines) to isolate G-protein-mediated pathways .

Q. What statistical approaches are optimal for analyzing dose-dependent variability in this compound’s immune-modulatory effects?

Apply mixed-effects models to account for donor variability in primary immune cell assays (e.g., cytokine secretion in human PBMCs). Use ANOVA with Tukey’s post-hoc test for multi-dose comparisons. For small datasets, non-parametric Kruskal-Wallis tests are preferable .

Data Analysis & Reproducibility

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity due to synthesis inconsistencies?

Implement QC/QA pipelines including:

  • HPLC-ESI-MS for purity checks.
  • Endotoxin testing (LAL assay) for in vivo-grade batches.
  • Bioactivity normalization : Express activity relative to a reference batch (e.g., EC50 values in a standardized cytotoxicity assay) .

Interdisciplinary & Emerging Applications

Q. How can researchers integrate multi-omics data to elucidate this compound’s dual roles in apoptosis and immune activation?

Pair transcriptomics (RNA-seq of treated cancer cells) with proteomics (LC-MS/MS for phosphorylated signaling proteins). Use pathway enrichment tools (e.g., DAVID, STRING) to identify hubs like NF-κB or MAPK pathways. Validate with siRNA knockdowns .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers and mammalian cell membranes?

Use molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayer models (e.g., POPC:POPG). Analyze parameters like insertion depth, hydrogen bonding, and lipid disordering. Compare with experimental data from neutron reflectometry or fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.